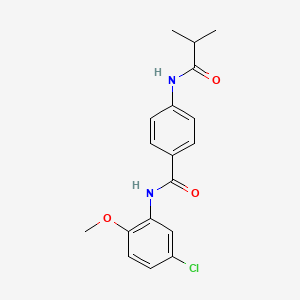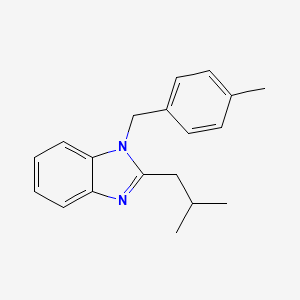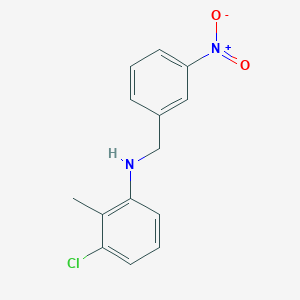![molecular formula C15H18ClNOS B5728192 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, commonly known as CT-3, is a synthetic compound that has been gaining attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of spirocyclic compounds, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of CT-3 is not fully understood, but it is believed to act on the endocannabinoid system. CT-3 has been found to bind to the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, CT-3 may modulate the immune response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CT-3 has a range of biochemical and physiological effects. CT-3 has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, CT-3 has been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. CT-3 has also been found to reduce oxidative stress and cell proliferation, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
CT-3 has several advantages for lab experiments. It is readily available and has been synthesized with high yield and purity. Additionally, CT-3 has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to using CT-3 in lab experiments. CT-3 has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CT-3 is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on CT-3. One area of research is the development of CT-3 analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of CT-3 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CT-3 in humans for the treatment of various diseases.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in a range of diseases, including cancer, inflammation, and pain. CT-3 has been synthesized with high yield and purity, and has been extensively studied for its pharmacological properties. While the mechanism of action of CT-3 is not fully understood, it is believed to act on the endocannabinoid system. CT-3 has anti-inflammatory and analgesic properties, and has been found to inhibit the growth of cancer cells. However, further research is needed to fully elucidate the mechanism of action of CT-3 and its effects on the endocannabinoid system, as well as to develop CT-3 analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CT-3 involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 1,8-diaminooctane, followed by cyclization with sulfur and sodium hydroxide. The resulting product is CT-3, which is a white crystalline powder. This synthesis method has been optimized for high yield and purity, making CT-3 readily available for research purposes.
Applications De Recherche Scientifique
CT-3 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that CT-3 has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, CT-3 has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-11-5-6-12(9-13(11)16)17-14(18)10-19-15(17)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUNCIORPJMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)




![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)